molecular formula C12H10BrNO2 B2973014 Methyl 5-Bromoisoquinoline-1-acetate CAS No. 1612222-98-6

Methyl 5-Bromoisoquinoline-1-acetate

Cat. No.: B2973014
CAS No.: 1612222-98-6
M. Wt: 280.121
InChI Key: JJQOAUUAWZBXEK-UHFFFAOYSA-N
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Description

Methyl 5-Bromoisoquinoline-1-acetate is a chemical compound with the molecular formula C12H10BrNO2 and a molecular weight of 280.12 g/mol . It is a derivative of isoquinoline, a heterocyclic aromatic organic compound. This compound is used in various research and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-Bromoisoquinoline-1-acetate typically involves the bromination of isoquinoline followed by esterification. One common method starts with isoquinoline, which is brominated using N-bromosuccinimide in the presence of sulfuric acid at low temperatures . The resulting 5-bromoisoquinoline is then reacted with methyl chloroacetate in the presence of a base to form this compound .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-Bromoisoquinoline-1-acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted isoquinoline derivatives, while coupling reactions can produce complex aromatic compounds.

Scientific Research Applications

Methyl 5-Bromoisoquinoline-1-acetate is used in several scientific research fields:

Mechanism of Action

The mechanism of action of Methyl 5-Bromoisoquinoline-1-acetate involves its interaction with specific molecular targets. In biological systems, it can bind to enzymes or receptors, altering their activity. The exact pathways depend on the specific application and the biological context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

    Isoquinoline: The parent compound of Methyl 5-Bromoisoquinoline-1-acetate.

    5-Bromoisoquinoline: A direct precursor in the synthesis of this compound.

    Methyl Isoquinoline-1-acetate: A similar compound without the bromine atom.

Uniqueness

This compound is unique due to the presence of both the bromine atom and the ester functional group. This combination allows for a wide range of chemical modifications and applications, making it a versatile compound in research and industry .

Properties

IUPAC Name

methyl 2-(5-bromoisoquinolin-1-yl)acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10BrNO2/c1-16-12(15)7-11-9-3-2-4-10(13)8(9)5-6-14-11/h2-6H,7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJQOAUUAWZBXEK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC1=NC=CC2=C1C=CC=C2Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10BrNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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